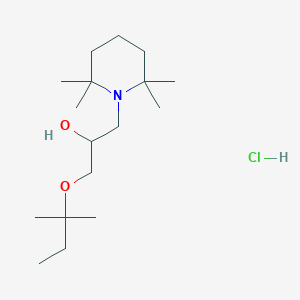

![molecular formula C10H18NNaO4S B2620788 Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate CAS No. 2470384-89-3](/img/structure/B2620788.png)

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate” is a complex organic compound. It contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry . This compound also contains a sodium sulfinate group, which is a powerful building block for the synthesis of organosulfur compounds .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Sodium sulfinates, like the one in this compound, can be prepared and utilized as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group and a sodium sulfinate group . The tert-butoxycarbonyl group is a crowded group that elicits a unique reactivity pattern .Chemical Reactions Analysis

Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Aplicaciones Científicas De Investigación

Electrochemical Applications in Organic Synthesis

Electrochemically enabled intramolecular amino- and oxysulfonylation of internal alkenes using sodium sulfinate allows for the efficient preparation of sulfonylated N-heterocycles and O-heterocycles. This method highlights the utility of sodium sulfinate in synthesizing a variety of heterocyclic compounds such as tetrahydrofurans, tetrahydropyrans, and piperidines, demonstrating its broad substrate specificity and high diastereoselectivity without the need for additional metals or exogenous oxidants (Mou et al., 2023).

Radical-mediated Synthesis of Sulfur Compounds

A radical-mediated trifunctionalization cascade of 1,3-enynes with sodium sulfinates showcases a novel method to access 5-sulfonylisoxazoles. By employing sodium sulfinates, this approach enables the formation of C-S, C-N, and C-O bonds in a single reaction, highlighting the role of sodium sulfinates in facilitating complex organic transformations and potential applications in late-stage functionalization of natural products (Yue et al., 2020).

Catalytic Applications in Organic Synthesis

Copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates presents a facile method for synthesizing potentially bioactive 1,3-oxazines. This reaction underscores the utility of sodium sulfinates in catalytic processes, offering an economical and straightforward approach to accessing sulfonylated organic compounds (Dong et al., 2021).

Synthesis and Applications in Organosulfur Chemistry

Recent progress on the synthesis of sulfur compounds utilizing sodium sulfinates has been significant, with sodium sulfinates acting as versatile reagents for sulfonylating, sulfenylating, or sulfinylating, depending on the conditions. Their application spans through S—S, S—N, and S—P bond formations, showcasing the diverse potential of sodium sulfinates in the synthesis of valuable organosulfur compounds (Huang et al., 2019).

Modular Synthesis Utilizing Sodium Sulfinates

An efficient protocol for the modular synthesis of sulfones and sulfonyl derivatives using sodium sulfinates as a building block emphasizes the compound's role in organic synthesis. This protocol demonstrates the capability of sodium sulfinates to act as potent nucleophiles in various reactions, providing a straightforward path to a wide range of sulfone products and sulfonyl derivatives (Kim et al., 2020).

Mecanismo De Acción

Target of Action

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is primarily used in synthetic organic chemistry . It acts as a versatile building block for preparing many valuable organosulfur compounds .

Mode of Action

This compound is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This compound can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Biochemical Pathways

This compound is involved in S–S, N–S, and C–S bond-forming reactions . It plays a significant role in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Pharmacokinetics

Its use in flow microreactor systems suggests that it may have favorable properties for efficient and sustainable synthesis .

Result of Action

The molecular and cellular effects of this compound’s action result in the synthesis of a variety of organosulfur compounds . These compounds have wide applications in synthetic organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as reaction conditions . Its use in flow microreactor systems suggests that it may be more efficient, versatile, and sustainable compared to batch processes .

Direcciones Futuras

The future directions in the research and application of this compound could involve exploring its potential uses in synthetic organic chemistry, given the versatility of the tert-butoxycarbonyl and sodium sulfinate groups . Further studies could also focus on developing more efficient and sustainable methods for its synthesis .

Propiedades

IUPAC Name |

sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBOYVLZCSVHQB-DDWIOCJRSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NNaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2620705.png)

![4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2620706.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2620707.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B2620711.png)

![4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2620714.png)

![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2620715.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2620717.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620719.png)

![4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2620720.png)